molecular formula C7H7NO B3059227 2,3-Dihydrofuro[3,2-b]pyridine CAS No. 95837-09-5

2,3-Dihydrofuro[3,2-b]pyridine

Cat. No. B3059227
CAS RN: 95837-09-5
M. Wt: 121.14 g/mol
InChI Key: PJVQPPHJEYPUDB-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The IUPAC name for this compound is 2,3-dihydrofuro[3,2-b]pyridine . The InChI code for this compound is 1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2 .


Synthesis Analysis

The synthesis of 2,3-Dihydrofuro[3,2-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . Another approach involves a KOH-catalyzed reaction between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrofuro[3,2-b]pyridine is characterized by a fused ring system consisting of a pyridine ring and a dihydrofuran ring .


Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Physical And Chemical Properties Analysis

2,3-Dihydrofuro[3,2-b]pyridine is a pale yellow solid . The melting point of a related compound was found to be 66-67°C .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dihydrofuro[3,2-b]pyridines are synthesized using various chemical processes that have been explored in the scientific literature. For instance, Hajbi et al. (2007) describe the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines using the inverse electron Diels–Alder reaction, a method that proves efficient and allows for shorter reaction times due to microwave activation (Hajbi et al., 2007). Similarly, Kuethe (2019) discusses a one-pot synthesis strategy for various 2,3-dihydrofuro[3,2-b]pyridines, demonstrating the versatility and efficiency of the synthetic process (Kuethe, 2019).

Applications in Heterocyclic Chemistry

The role of 2,3-Dihydrofuro[3,2-b]pyridine in heterocyclic chemistry is significant. Yang et al. (2015) reported on the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, which resulted in the synthesis of functional furo[3,2-b]pyridines. This process is notable for its excellent regio- and stereoselectivity (Yang et al., 2015).

Environmental Applications

An interesting application of pyridines, including furo[3,2-b]pyridines, can be found in environmental science. Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system, which demonstrates an application in water treatment technologies (Li et al., 2017).

Future Directions

2,3-Dihydrofuro[3,2-b]pyridine derivatives have attracted increasing attention due to various types of biological activity observed for these fused heterocyclic systems . They have shown promise for the treatment of Alzheimer’s disease , indicating potential future directions in medical research and drug development.

properties

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQPPHJEYPUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573800
Record name 2,3-Dihydrofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[3,2-b]pyridine

CAS RN

95837-09-5
Record name 2,3-Dihydrofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (11.4 g, 286 mmol) in DMSO (170 mL) was added trimethylsulfonium iodide (29.9 g, 136 mmol), and the mixture was stirred at room temperature for 30 min. A solution of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide (40.0 g, 136 mmol) in DMSO (130 mL) was added dropwise thereto, and the mixture was further stirred at room temperature for 2 hr. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. 1M Hydrochloric acid was added to the extract, and the mixture was extracted with water. The extract was basified with 1M aqueous sodium hydroxide solution and extracted again with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→50/50) to give the title compound (7.77 g, yield 47%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[3,2-b]pyridine
Reactant of Route 2
2,3-Dihydrofuro[3,2-b]pyridine
Reactant of Route 3
2,3-Dihydrofuro[3,2-b]pyridine
Reactant of Route 4
2,3-Dihydrofuro[3,2-b]pyridine
Reactant of Route 5
2,3-Dihydrofuro[3,2-b]pyridine
Reactant of Route 6
2,3-Dihydrofuro[3,2-b]pyridine

Citations

For This Compound
27
Citations
S Shiotani, M Kurosaki, K Taniguchi… - Journal of …, 1997 - Wiley Online Library
Nitration of 2,3‐dihydrofuro[3,2‐b]‐ N‐oxide 3b and ‐[2,3‐c]pyridine N‐oxide 3c afforded the nitropyridine compounds 4b, 5b and 6 from 3b and 4c, 5c, 5′c and 7 from 3c, while ‐[2,3‐b]…
Number of citations: 4 onlinelibrary.wiley.com
I HAYAKAWA, N SUZUKI, K SUZUKI… - Chemical and …, 1984 - jstage.jst.go.jp
As a part of our search for new antibacterial agents, 5-ethyl-8-oxo-5, 8-dihydrofuro [3, 2-b]-[1, 8] naphthyridine-7-carboxylic acid and its 2, 3-dihydrofuro derivative, the 4-aza analogue of …
Number of citations: 23 www.jstage.jst.go.jp
JT Kuethe - Tetrahedron, 2019 - Elsevier
A strategy for the efficient and rapid one-pot synthesis of 2-aryl-2,3-dihydrofuro[3,2-b], [3,2-c], and [2,3-b]pyridines from readily available o-nitropicolines and aromatic aldehydes is …
Number of citations: 3 www.sciencedirect.com
N Desideri, F Manna, ML Stein - Journal of Heterocyclic …, 1981 - Wiley Online Library
Ethyl 2‐aminofuro[3,2‐b]pyridine‐3‐carboxylate rearranges with sodium ethoxide in ethanol to 2‐oxo‐3‐cyano‐2,3‐dihydro[3,2‐b]furopyridine; the corresponding p‐nitrophenyl ester …
Number of citations: 5 onlinelibrary.wiley.com
Y TANAKA - Chem. Pharm. BulL, 1984 - jlc.jst.go.jp
As a part of our search for new antibacterial agents, 5-ethyl-8-oxo-5, 8-dihydrofur0 [3, 2-b]-[l, 8] naphthyridine-7-carboxylic acid and its 2, 3-dihydrofuro derivative, the 4-aza analogue of …
Number of citations: 0 jlc.jst.go.jp
T MATSUOKA, K ONO, K HARANO… - Chemical and …, 1991 - jstage.jst.go.jp
In connection with the pericyclic reaction of 3, 5-dimethylpyridine N-oxide with N-substituted maleimides, the structure of a 1, 5-sigmetropy product was determined by the X-ray …
Number of citations: 7 www.jstage.jst.go.jp
S Yamaguchi, E Hamade, H Yokoyama… - Journal of …, 2002 - Wiley Online Library
Birch reduction of four furopyridines 1a‐d effected the characteristic cleavage of the furan ring, giving ethnylpyridinols 2a‐d, vinylpyridinols 3b,d, and ethylpyridinols 4a‐d, and the …
Number of citations: 11 onlinelibrary.wiley.com
DV Osipov, KS Korzhenko, VA Osyanin - Tetrahedron, 2023 - Elsevier
We have studied the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol as precursors of ortho- and para-quinone …
Number of citations: 2 www.sciencedirect.com
N Kaur, N Ahlawat, Y Verma, P Grewal… - Synthetic …, 2020 - Taylor & Francis
One of the highly emerging and an important aspect of organic chemistry is the metal and organo-complex promoted synthesis of the heterocycles. The methodologies used earlier for …
Number of citations: 11 www.tandfonline.com
JAKJ Ferguson - 1986 - etheses.dur.ac.uk
This Thesis describes some [3,3] and [2,3] -sigmatropic rearrangements that can occur in a variety of polyfluoroaromatic and -heteroaromatic compounds. The presence of fluorine on …
Number of citations: 6 etheses.dur.ac.uk

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